8-[4-[2-(Dimethylamino)ethyl]piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
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Overview
Description
8-[4-[2-(Dimethylamino)ethyl]piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a complex organic compound with the molecular formula C13H30N8. It is a member of the triazolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-[2-(Dimethylamino)ethyl]piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrazin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-(2-(dimethylamino)ethyl)piperazine with a triazolopyrazine derivative in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
8-[4-[2-(Dimethylamino)ethyl]piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
8-[4-[2-(Dimethylamino)ethyl]piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrazin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-[4-[2-(Dimethylamino)ethyl]piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyrimidine derivatives: Known for their kinase inhibitory activity and potential as anticancer agents.
Triazolopyridine derivatives: Exhibiting various biological activities, including antimicrobial and anti-inflammatory properties.
Imidazole derivatives: Widely used in medicinal chemistry for their diverse pharmacological activities.
Uniqueness
8-[4-[2-(Dimethylamino)ethyl]piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a piperazine ring with a triazolopyrazine scaffold makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C13H22N8 |
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Molecular Weight |
290.37 g/mol |
IUPAC Name |
8-[4-[2-(dimethylamino)ethyl]piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrazin-2-amine |
InChI |
InChI=1S/C13H22N8/c1-18(2)5-6-19-7-9-20(10-8-19)11-12-16-13(14)17-21(12)4-3-15-11/h3-4H,5-10H2,1-2H3,(H2,14,17) |
InChI Key |
CPLPZCMKHVWMPL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1CCN(CC1)C2=NC=CN3C2=NC(=N3)N |
Origin of Product |
United States |
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